molecular formula C7H12N4O2 B13629695 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B13629695
M. Wt: 184.20 g/mol
InChI Key: FAWMMXJGXMRFRN-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a synthetic amino acid derivative featuring a 1,2,4-triazole moiety at the C4 position of a branched butanoic acid backbone. The compound’s structure combines a carboxylic acid group at C1, a methyl-substituted amino group at C2, and a 1,2,4-triazol-1-yl group at C4 (Figure 1). This unique arrangement confers distinct physicochemical properties, including polarity from the carboxylic acid and hydrogen-bonding capacity from the triazole and amino groups.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C7H12N4O2/c1-7(8,6(12)13)2-3-11-5-9-4-10-11/h4-5H,2-3,8H2,1H3,(H,12,13)

InChI Key

FAWMMXJGXMRFRN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=NC=N1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, in the presence of a base like sodium ascorbate.

    Introduction of the Amino and Methyl Groups: The amino and methyl groups can be introduced through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the triazole derivative with an amine, while the methyl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Triazole vs. Pyrazole Derivatives

  • 2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide (): Replaces the triazole with a pyrazole ring. Pyrazole lacks the third nitrogen atom in the triazole, reducing its hydrogen-bonding capacity and basicity. This substitution may alter pharmacokinetic properties, such as membrane permeability.
  • Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)-2-butenoate (): Features an α,β-unsaturated ester backbone instead of a saturated carboxylic acid.

Triazole vs. Thiazole Derivatives

  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (): Integrates a thiazole ring, which introduces sulfur-based aromaticity. Thiazoles are less basic than triazoles but exhibit stronger π-stacking interactions, which could enhance binding to aromatic biological targets.

Backbone and Functional Group Variations

Compound Name Backbone Structure Functional Groups Molecular Weight Key Applications/Properties Reference ID
Target Compound Butanoic acid -COOH, -NH2, -CH3, 1,2,4-triazol-1-yl 213.2 g/mol* Polar, metal coordination potential -
2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide Butanamide -CONH2, -NHCH2CH3, pyrazol-1-yl 224.3 g/mol Reduced polarity, enhanced lipophilicity
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)-2-butenoate α,β-Unsaturated ester -COOCH3, -NH2, triazol-1-yl 182.2 g/mol Electrophilic reactivity
4-(1H-1,2,4-Triazol-1-yl)benzoic acid Benzoic acid -COOH, triazol-1-yl 189.2 g/mol Coordination polymer synthesis

*Calculated based on molecular formula C7H11N4O2.

Physicochemical and Reactivity Profiles

  • Polarity and Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., ).
  • Metal Coordination: The triazole moiety is a known ligand for transition metals (e.g., Cd(II), Cu(II) in ). Compared to 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the aliphatic backbone of the target compound may reduce rigidity, affecting metal-binding geometry.
  • Biological Activity : Thiazole-triazole hybrids () exhibit anticancer activity, suggesting that the target compound’s triazole group could confer similar bioactivity if paired with appropriate pharmacophores.

Biological Activity

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O2C_6H_{10}N_4O_2, with a molecular weight of approximately 170.216 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.

Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives are known to inhibit the growth of various pathogens by disrupting cell wall synthesis or interfering with essential metabolic pathways.
  • Antifungal Activity : Similar to other triazoles, this compound may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to increased membrane permeability and cell death.
  • Antitumor Activity : Some studies suggest that triazole-containing compounds can induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Data

Activity Type Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AntifungalInhibition of ergosterol biosynthesis
AntitumorInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds showed significant activity against Mycobacterium tuberculosis. The mechanism involved the inhibition of mycolic acid synthesis, crucial for bacterial cell wall integrity .
  • Antifungal Properties : In vitro assays revealed that triazole derivatives exhibit potent antifungal activity against Candida species by inhibiting the enzyme lanosterol demethylase .
  • Cancer Research : A recent investigation into the anticancer properties of triazole derivatives indicated their ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways .

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